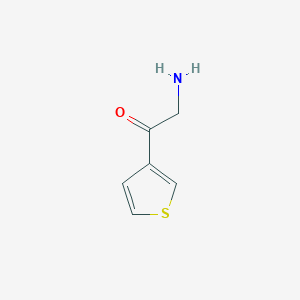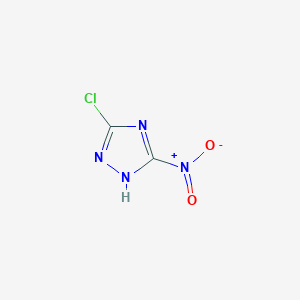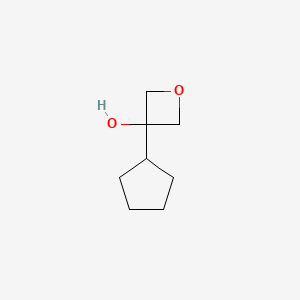
5-Fluorofuran-2-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorofuran-2-boronic Acid: is an organoboron compound with the molecular formula C4H4BFO3 . It is a derivative of furan, where a fluorine atom is substituted at the 5-position and a boronic acid group is attached to the 2-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorofuran-2-boronic Acid typically involves the borylation of 5-fluorofuran. One common method is the reaction of 5-fluorofuran with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorofuran-2-boronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The compound can undergo reduction reactions to form the corresponding borane or boronate ester.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of boranes or boronate esters.
Scientific Research Applications
Chemistry: 5-Fluorofuran-2-boronic Acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have shown promise in the development of inhibitors for various enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. It is also used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Fluorofuran-2-boronic Acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium catalyst.
Comparison with Similar Compounds
5-Formylfuran-2-boronic Acid: Similar structure but with a formyl group instead of a fluorine atom.
5-Bromofuran-2-boronic Acid: Similar structure but with a bromine atom instead of a fluorine atom.
5-Methylfuran-2-boronic Acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness: 5-Fluorofuran-2-boronic Acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability.
Properties
Molecular Formula |
C4H4BFO3 |
|---|---|
Molecular Weight |
129.88 g/mol |
IUPAC Name |
(5-fluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFO3/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H |
InChI Key |
YPYCAVJCKOXLPA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7aH-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11923872.png)
![1-methyl-2,3-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923879.png)



![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)

![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)
